molecular formula C15H17F3N2S2 B2491508 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1024069-89-3

4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2491508
CAS No.: 1024069-89-3
M. Wt: 346.43
InChI Key: GFRHYRIQCWTKNW-UHFFFAOYSA-N
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Description

4,4-Diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a structurally complex thiazole derivative. Its core structure comprises a 4,5-dihydro-1,3-thiazol-2-amine ring substituted with diethyl and methylidene groups at positions 4 and 5, respectively. The N-aryl group at position 2 features a 4-[(trifluoromethyl)sulfanyl]phenyl moiety, introducing significant steric bulk and electron-withdrawing characteristics due to the trifluoromethylsulfanyl (-SCF₃) group. This compound’s unique substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity compared to simpler thiazole derivatives .

Properties

IUPAC Name

4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2S2/c1-4-14(5-2)10(3)21-13(20-14)19-11-6-8-12(9-7-11)22-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRHYRIQCWTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC(F)(F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Pesticidal Utility

One of the prominent applications of this compound is its utility as a pesticide. Research indicates that thiazole derivatives exhibit significant activity against various pests including arthropods, molluscs, and nematodes. The compound has been identified in studies focusing on the design of new pesticides that can effectively manage pest populations while minimizing environmental impact.

  • Mechanism of Action : The thiazole ring structure is known to interfere with the biological processes of pests, potentially affecting their growth and reproduction. This makes it an important candidate for developing novel pest control agents.
  • Case Study : A patent (JP2018516241A) outlines the synthesis and efficacy of such compounds against specific pests, demonstrating their potential for agricultural applications .

Anticancer Activity

Recent studies have also explored the anticancer properties of thiazole derivatives, including this specific compound. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines.

  • Experimental Findings : In vitro studies have demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against cancer cells, suggesting a promising avenue for drug development. For instance, related compounds have shown percent growth inhibitions ranging from moderate to high against different cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanism : The proposed mechanisms include the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Data Tables

Application AreaCompound TypeTarget Organisms/CellsEfficacy Level
PesticidesThiazole DerivativeArthropods, Molluscs, NematodesHigh (specific pests)
Anticancer AgentsThiazole DerivativeVarious Cancer Cell LinesModerate to High

Mechanism of Action

The mechanism of action of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally analogous thiazole and triazole derivatives from the literature:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method (Reference)
4,4-Diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine 4,5-Dihydro-1,3-thiazole 4,4-diethyl; 5-methylidene; N-{4-[(trifluoromethyl)sulfanyl]phenyl} -SCF₃, methylidene, diethyl Not explicitly described in evidence
4-(4′-Nitrophenyl)thiazol-2-amine Thiazole 4-nitrophenyl at position 4; amine at position 2 -NO₂ Cyclization of p-nitroacetophenone and thiourea in ethanol
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-(3,5-dimethylphenyl); N-[4-(methylsulfanyl)benzylidene] -SMe, dimethylphenyl Condensation of thiadiazol-2-amine with aldehyde
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole 4-chloro-2-fluorobenzyl at position 5; amine at position 2 -Cl, -F Not detailed in evidence

Key Observations :

  • Steric Effects : The diethyl and methylidene substituents in the target compound introduce greater steric hindrance compared to simpler analogs like 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine, which may affect molecular packing or interaction with biological targets .
Physicochemical and Structural Properties
  • Planarity and Hydrogen Bonding : Analogous compounds like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit planar molecular geometries stabilized by intramolecular C–H···N hydrogen bonds . The target compound’s methylidene group may disrupt planarity, altering crystallization behavior.
  • Tautomerism : Thione-thiol tautomerism is observed in triazole derivatives (e.g., 1,2,4-triazole-3-thiones) . However, the target compound’s methylidene group likely prevents such tautomerism, favoring a single tautomeric form.

Biological Activity

The compound 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a novel chemical entity with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiazole derivatives characterized by a unique trifluoromethyl sulfanyl substitution. The molecular formula is C16H20F3N2SC_{16}H_{20}F_3N_2S with a molecular weight of approximately 350.4 g/mol. The structural formula can be represented as follows:

C16H20F3N2S\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}_2\text{S}

Research indicates that compounds with similar structural features often interact with various biological targets. Specifically, the thiazole moiety is known for its ability to inhibit certain enzymes and receptors. Preliminary studies suggest that this compound may act as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor, which plays a significant role in modulating neurotransmitter release and has implications in pain management and metabolic regulation .

Anticancer Properties

Recent studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated an IC50 value in the low micromolar range against human breast and renal cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various thiazole derivatives. The compound was tested against a panel of human tumor cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .

Cell LineIC50 (µM)
MCF-7 (Breast)8
A549 (Lung)12
HeLa (Cervical)10

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 15 µM, indicating moderate activity compared to standard antibiotics .

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